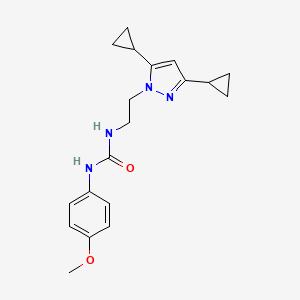

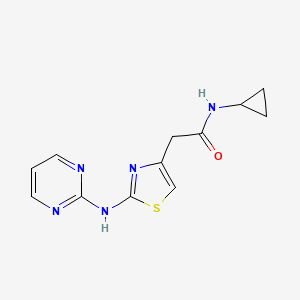

![molecular formula C22H13ClF6N2O B2573441 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole CAS No. 2413883-13-1](/img/structure/B2573441.png)

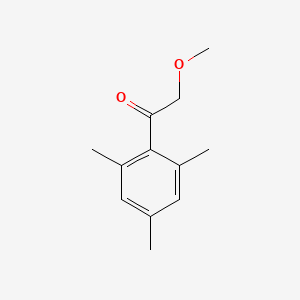

4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate” is an aryl isothiocyanate . It can be synthesized from the corresponding aniline .

Synthesis Analysis

4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Chemical Reactions Analysis

4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .

Physical And Chemical Properties Analysis

The freezing point of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Reactivity and Metallation

1-Methyl-2-phenylimidazole demonstrates reactivity with butyllithium, resulting in 5-lithium substituted products. Similarly, 1-methyl-2-(furyl-2)imidazole reacts under the same conditions but is metallated exclusively on the furan ring, primarily at the 3 position. Modifications in the reaction conditions, such as introducing triethylamine or using lithium 2,2,6,6-tetramethylpiperidide, lead to exclusive formation of a lithium derivative at the 5-position of the furan ring. This highlights the chemical reactivity and potential for metallation of imidazole compounds, providing insights into their chemical behavior and applications in synthetic chemistry (Stoyanov et al., 1992).

NHE-1 Inhibition for Cardioprotective Efficacy

A series of (2-aryl-5-methylimidazol-4-ylcarbonyl)guanidines, akin to the imidazole compound , were synthesized and evaluated as NHE-1 inhibitors. The structure-activity relationships were consistent with those of furan derivatives. Particularly, compounds with (2,5-disubstituted)phenyl exhibited better activities, with certain imidazole compounds showing potent cardioprotective efficacy both in vitro and in vivo, along with high NHE-1 inhibitory activities. This suggests the potential therapeutic applications of imidazole compounds in cardioprotection (Lee et al., 2009).

Anticancer Activity

Imidazole and phenyl dialkyl triazenes, similar to the specified imidazole derivative, were synthesized and tested for their anticancer activity. Active triazenes showed a broad spectrum of anti-tumor action, including activity against tumors not responsive to conventional alkylating agents. This research confirms the necessity of at least one N-methyl group for anticancer activity, suggesting the potential of imidazole derivatives in cancer therapy (Audette et al., 1973).

Synthesis of Fully Substituted Furans

Imidazo[1,5-a]pyridine carbenes, which share structural similarities with the compound , were used in a facile three-component reaction with aldehydes and DMAD or allenoates. This process led to the production of different 4-[(2-pyridyl)methyl]aminofuran derivatives, showcasing a novel approach to synthesizing fully substituted furans not easily accessible by other methods. This indicates the versatility of imidazole compounds in synthesizing complex organic molecules (Pan et al., 2010).

Corrosion Inhibition

Amino acid compounds based on imidazole derivatives were studied as inhibitors for steel corrosion in acidic solutions. These studies showed that imidazole-based compounds could serve as effective mixed-type corrosion inhibitors, highlighting their potential application in protecting metals from corrosive environments. The adsorption of these inhibitors on steel surfaces followed the Langmuir adsorption isotherm, indicating their strong and favorable interaction with the metal surfaces (Yadav et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLRZZMOXRTMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

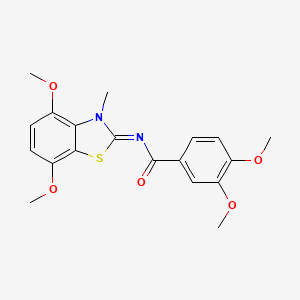

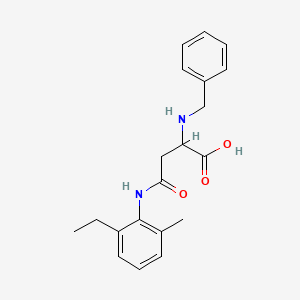

![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)

![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)

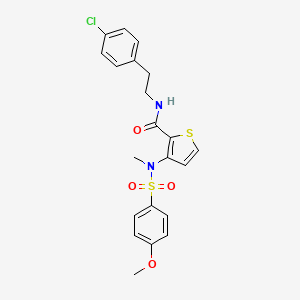

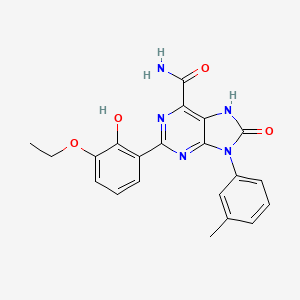

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)

![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)

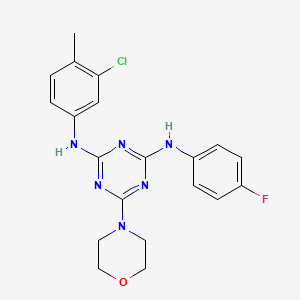

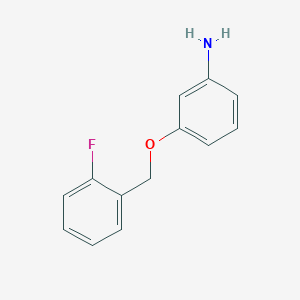

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2573377.png)